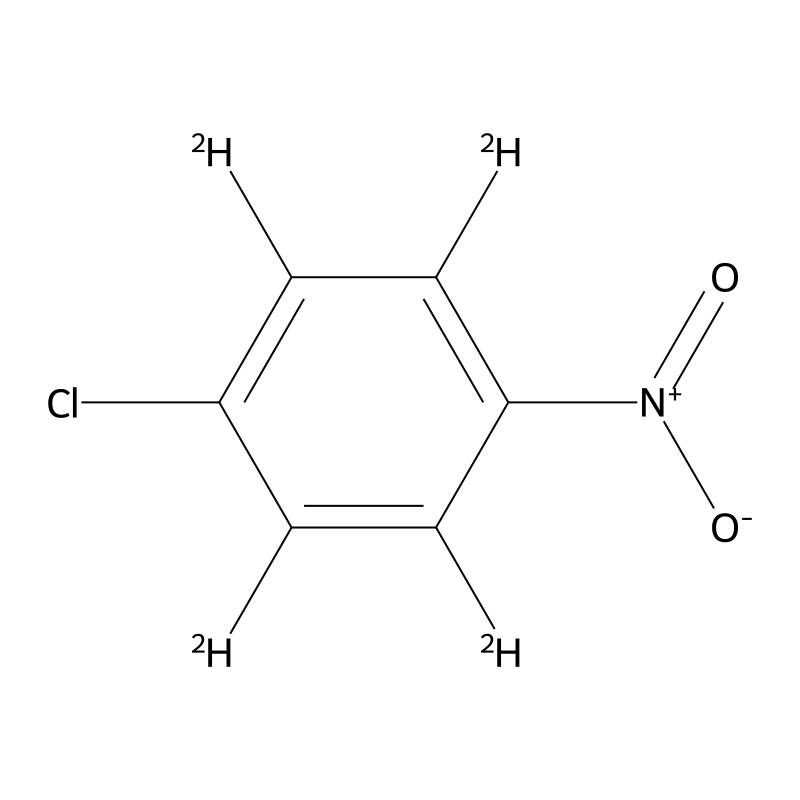

4-CHLORONITROBENZENE-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling Studies

The "d4" notation indicates that four of the hydrogen atoms in the benzene ring have been replaced with deuterium (a stable isotope of hydrogen). This isotopic substitution is a valuable tool in various scientific studies. Deuterium-labeled compounds can be used to track reaction mechanisms, study metabolic pathways in biological systems, and investigate physical properties through techniques like nuclear magnetic resonance (NMR) spectroscopy .

Synthesis of Deuterated Nitroaromatics

C6H4ClNO2-d4 could be a precursor or intermediate in the synthesis of other deuterated nitroaromatic compounds. Nitroaromatics are a class of organic compounds with a nitro functional group (NO2) attached to an aromatic ring. Deuterated nitroaromatics can be useful in various research fields, including material science, drug discovery, and environmental studies .

Study of Chlorine-Nitro Interactions

The presence of both chlorine (Cl) and nitro (NO2) groups in close proximity on the benzene ring might be of interest for some research areas. Scientists might explore how these functional groups interact with each other electronically, influencing the molecule's reactivity and properties.

4-Chloronitrobenzene-D4 is a deuterated derivative of 4-chloronitrobenzene, with the molecular formula CClDNO and a molecular weight of 161.58 g/mol. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the benzene ring. It appears as a pale yellow solid and is primarily utilized in research and analytical applications due to its stable isotope labeling properties .

- Nucleophilic Aromatic Substitution: The nitro group enhances the electrophilicity of the aromatic ring, allowing nucleophiles such as hydroxide ions to displace the chlorine atom, yielding products like 4-nitrophenol-D4.

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to the formation of 4-chloroaniline-D4 through reduction with metals like iron.

- Condensation Reactions: It can react with aniline to form 4-nitrodiphenylamine-D4, which is relevant in synthesizing antioxidants used in rubber manufacturing .

The synthesis of 4-chloronitrobenzene-D4 can be achieved through several methods:

- Nitration of Chlorobenzene-D4: The primary method involves the nitration of chlorobenzene-D4 using nitric acid and sulfuric acid under controlled conditions. This process yields a mixture of nitro derivatives, from which 4-chloronitrobenzene-D4 can be isolated through crystallization and purification techniques.

- Deuteration: Starting from non-deuterated 4-chloronitrobenzene, deuteration can be performed using deuterated reagents or through catalytic exchange processes to replace hydrogen atoms with deuterium .

The primary applications of 4-chloronitrobenzene-D4 include:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.

- Research: Used in studies involving metabolic pathways and environmental fate analysis of chlorinated compounds.

- Synthesis of Derivatives: Acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and rubber antioxidants .

Several compounds share structural similarities with 4-chloronitrobenzene-D4. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-2-nitrobenzene | CHClNO | Different position of nitro group; used in dyes |

| 1-Chloro-3-nitrobenzene | CHClNO | Isomeric form; distinct reactivity patterns |

| 1-Chloro-4-nitrophenol | CHClO | Hydroxyl group presence alters reactivity |

| 2-Chloro-5-nitrophenol | CHClO | Positioning affects biological activity |

Each compound exhibits unique chemical reactivity due to the position of functional groups on the benzene ring, which influences their applications and biological activities significantly. The presence of deuterium in 4-chloronitrobenzene-D4 further differentiates it from these compounds by providing stability for isotopic studies .